1-(2-((2-fluorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
This compound belongs to the triazinopurine-dione class, characterized by a fused triazine-purine scaffold. Its structure includes a 2-fluorophenylaminoethyl group at position 1, 7,9-dimethyl groups, and a phenyl substituent at position 3.
Properties
IUPAC Name |
1-[2-(2-fluoroanilino)ethyl]-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O2/c1-28-20-19(21(32)29(2)23(28)33)30-14-18(15-8-4-3-5-9-15)27-31(22(30)26-20)13-12-25-17-11-7-6-10-16(17)24/h3-11,25H,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXGZJJZTULFMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCNC4=CC=CC=C4F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to four structurally related molecules from the evidence, focusing on substituent variations and their implications:
Key Observations
Core Structure Variations: The triazinopurine-dione scaffold (target compound) differs from purinones () in electronic distribution and hydrogen-bonding capacity, likely leading to divergent target profiles. Methylation patterns (e.g., 7,9-dimethyl vs. 3,7,9-trimethyl in ) influence steric hindrance and metabolic stability .
Substituent Effects: Fluorophenyl vs. Chlorophenyl: Fluorine’s smaller size and lower electron-withdrawing effect compared to chlorine may reduce off-target interactions while maintaining affinity . the piperazinyl ethyl group in .
Pharmacological Predictions: The phenoxyphenyl-acryloyl purinones () are explicitly designed for covalent inhibition, a mechanism absent in the target compound . Chlorophenyl-substituted analogues () may exhibit stronger receptor binding but poorer selectivity due to chlorine’s bulk and electronic effects .
Q & A
Q. What are the key synthetic pathways and critical reaction parameters for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Triazine ring methylation : Controlled methylation using iodomethane or dimethyl sulfate under alkaline conditions (e.g., KOH/EtOH) to introduce methyl groups at positions 7 and 9 .
- Aminoethyl side-chain attachment : Coupling 2-((2-fluorophenyl)amino)ethylamine via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
- Purine-dione core formation : Cyclization via acid-catalyzed condensation (e.g., HCl/EtOH reflux) . Critical parameters : Temperature (60–100°C for cyclization), reaction time (8–24 hours), and solvent polarity (DMF or THF for amination) .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at 7 and 9, fluorophenyl moiety) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₂₄H₂₃FN₈O₂) and isotopic patterns .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the final cyclization step?
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to test variables: temperature (80–120°C), catalyst loading (0.5–2.0 mol%), and solvent (DMF vs. DMSO). Use ANOVA to identify significant factors .
- In-situ monitoring : Employ FTIR or Raman spectroscopy to track cyclization progress and terminate reactions at optimal conversion .
- Byproduct mitigation : Add scavengers (e.g., molecular sieves for water removal) or use flow chemistry to enhance mixing .
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) influence bioactivity?
- Structure-Activity Relationship (SAR) studies :
- Replace the 2-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
- Compare binding affinity via surface plasmon resonance (SPR) against target enzymes (e.g., kinases) .
Q. How can conflicting data on enzymatic inhibition mechanisms be resolved?
- Mechanistic studies :
- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Isothermal titration calorimetry (ITC) : Measure binding stoichiometry and enthalpy changes to validate docking predictions .
Methodological Frameworks
Q. What strategies are recommended for scaling up synthesis while maintaining reproducibility?
- Process Analytical Technology (PAT) : Implement real-time pH, temperature, and pressure monitoring in batch reactors .
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) such as particle size and crystallinity, linked to pharmacokinetic performance .
Q. How can AI/ML enhance predictive modeling of this compound’s physicochemical properties?
- COMSOL Multiphysics integration : Simulate solvent effects on reaction kinetics using AI-optimized parameters .
- Generative adversarial networks (GANs) : Propose novel derivatives with improved solubility (logP < 3) and bioavailability (Lipinski’s rule compliance) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
